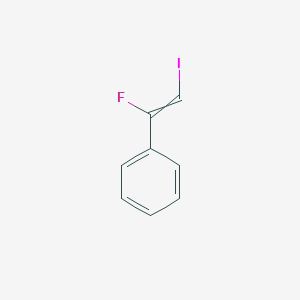![molecular formula C15H19NO3 B14244169 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal CAS No. 188676-44-0](/img/structure/B14244169.png)
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a phenyl ring, and a penta-2,4-dienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal typically involves the following steps:
Formation of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of 2-hydroxyethylamine with a suitable precursor to form the bis(2-hydroxyethyl)amino group.
Attachment to the Phenyl Ring: The bis(2-hydroxyethyl)amino group is then attached to a phenyl ring through a substitution reaction.
Formation of the Penta-2,4-dienal Chain: The final step involves the formation of the penta-2,4-dienal chain, which is attached to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the penta-2,4-dienal chain can participate in various chemical reactions, modulating the activity of the target molecules. These interactions can affect cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- 5-(4-dimethylaminophenyl)penta-2,4-dienal
- 10-(4-(Bis(2-hydroxyethyl)amino)phenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide
Uniqueness
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-hydroxyethyl)amino group and the penta-2,4-dienal chain allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
188676-44-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]penta-2,4-dienal |
InChI |
InChI=1S/C15H19NO3/c17-11-3-1-2-4-14-5-7-15(8-6-14)16(9-12-18)10-13-19/h1-8,11,18-19H,9-10,12-13H2 |
InChI Key |
HMBSYYDTRGWUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


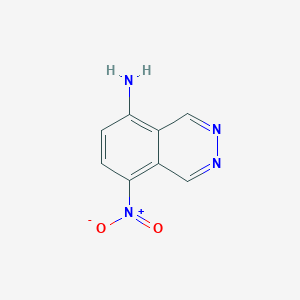
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
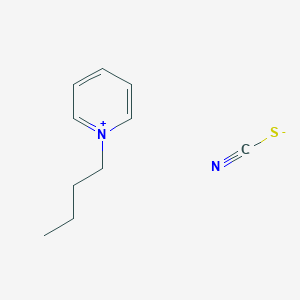
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
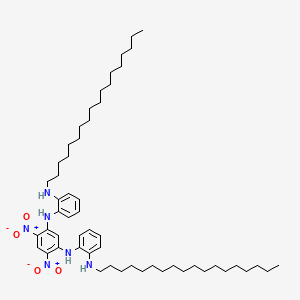

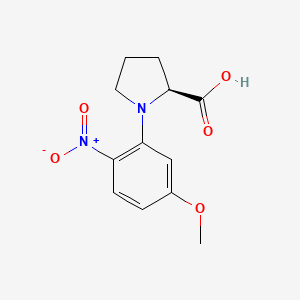
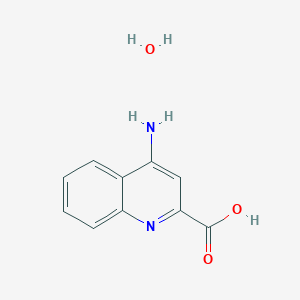
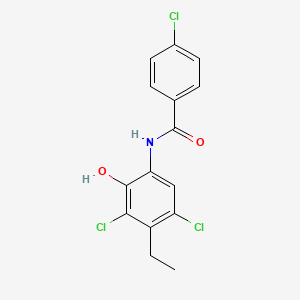
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
